1-Bromononadecane: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
1-Bromononadecane: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 1-Bromononadecane, a pivotal long-chain alkyl bromide in modern organic synthesis and a molecule of significant interest in the realm of drug development. We will dissect its core physicochemical properties, navigate its chemical reactivity and synthetic utility, and present detailed, field-proven protocols for its practical application. This document is crafted to serve as an essential resource for researchers, chemists, and pharmaceutical scientists, bridging the gap between fundamental data and advanced application.
Strategic Importance in Molecular Design
Long-chain alkyl halides, exemplified by 1-Bromononadecane, are foundational tools in the synthetic chemist's arsenal. The strategic value of 1-Bromononadecane lies in its bifunctional nature: a terminal bromine atom that acts as an efficient leaving group for nucleophilic substitution, and a nineteen-carbon aliphatic chain that imparts significant lipophilicity. In drug development, the deliberate incorporation of such lipophilic tails can profoundly modulate a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This can lead to enhanced membrane permeability, improved oral bioavailability, and favorable interactions with hydrophobic pockets within biological targets. Understanding the nuanced properties of 1-Bromononadecane is therefore critical for its strategic deployment in the synthesis of novel therapeutic agents and complex organic molecules.
Core Physicochemical & Spectroscopic Profile
A comprehensive grasp of 1-Bromononadecane's physical and spectroscopic characteristics is a prerequisite for its effective and safe utilization. These parameters govern its behavior in various reaction conditions and inform purification strategies.
Physical Characteristics
The key physical properties of 1-Bromononadecane are summarized below, reflecting its identity as a long-chain, nonpolar organic solid.
| Property | Value | Source(s) |
| Molecular Formula | C₁₉H₃₉Br | [1] |
| Molecular Weight | 347.42 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 38-41 °C | |
| Boiling Point | Not available | |
| Solubility | Soluble in ethers, chloroform, and other nonpolar organic solvents. Insoluble in water. | |
| CAS Number | 4434-66-6 | [1] |
Spectroscopic Signature
Spectroscopic data is indispensable for the unambiguous identification and purity assessment of 1-Bromononadecane.
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¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum provides a clear proton map of the molecule. Key expected signals include a triplet at approximately 3.4 ppm corresponding to the methylene protons adjacent to the bromine atom (-CH₂Br). A large, complex multiplet between 1.2-1.4 ppm arises from the numerous methylene groups of the long alkyl chain. A characteristic triplet around 0.88 ppm signifies the terminal methyl (-CH₃) protons.
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¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum reveals the distinct carbon environments. The carbon atom directly bonded to the bromine (C1) is deshielded and appears at a chemical shift of approximately 33-34 ppm . The remaining aliphatic carbons resonate in the upfield region of the spectrum, typically between 14-32 ppm .
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Infrared (IR) Spectroscopy: The IR spectrum displays characteristic vibrational modes. Strong C-H stretching absorptions are observed in the 2850-2960 cm⁻¹ region. The C-Br stretching vibration, a key diagnostic peak, is typically found in the fingerprint region, around 560-650 cm⁻¹ .
Chemical Reactivity and Synthetic Landscape
The synthetic utility of 1-Bromononadecane is primarily dictated by the reactivity of the C-Br bond, which readily participates in a variety of nucleophilic substitution and organometallic reactions.
Foundational Synthetic Transformations
As a primary alkyl halide, 1-Bromononadecane is an excellent substrate for Sₙ2 reactions, enabling the covalent attachment of the C19 chain to a diverse array of nucleophiles with minimal competing elimination reactions.
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Williamson Ether Synthesis: Reaction with an alkoxide nucleophile (RO⁻) provides a straightforward route to long-chain ethers (RO-C₁₉H₃₉).
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Alkylation of Amines and Quaternary Ammonium Salt Formation: 1-Bromononadecane is an effective agent for the mono- or poly-alkylation of primary and secondary amines. Exhaustive alkylation of tertiary amines leads to the formation of quaternary ammonium salts, a class of compounds with applications as surfactants and antimicrobial agents.[2][3][4]
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Esterification: Reaction with carboxylate salts (RCOO⁻) yields long-chain esters (RCOO-C₁₉H₃₉).
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Grignard Reagent Formation: In the presence of magnesium metal under anhydrous conditions, 1-Bromononadecane is converted to its corresponding Grignard reagent, nonadecylmagnesium bromide (C₁₉H₃₉MgBr). This powerful carbon-based nucleophile is instrumental for forming new carbon-carbon bonds by reacting with electrophiles such as aldehydes, ketones, and esters.
Caption: Key reaction pathways for 1-Bromononadecane.
Safety, Handling, and Experimental Protocols
The safe and effective use of 1-Bromononadecane necessitates strict adherence to established laboratory protocols and a thorough understanding of its potential hazards.
Hazard Identification and Safety Precautions
While specific toxicity data for 1-Bromononadecane is limited, long-chain alkyl halides as a class require careful handling.
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Primary Hazards: May cause skin, eye, and respiratory irritation upon contact or inhalation.[5]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a flame-resistant lab coat.[6]
-
Engineering Controls: All manipulations should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7]
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First Aid:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5][7]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[7][8]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[8]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases.[6]
Detailed Protocol: Synthesis of a Quaternary Ammonium Salt
This protocol provides a step-by-step methodology for the synthesis of N,N,N-trimethylnonadecan-1-aminium bromide, a representative quaternary ammonium salt, via the alkylation of trimethylamine with 1-Bromononadecane.
Materials:
-
1-Bromononadecane
-
Trimethylamine (solution in ethanol or THF, or as a gas)
-
Anhydrous acetonitrile or ethanol
-
Round-bottom flask with a reflux condenser
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Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, dissolve 1-Bromononadecane (1.0 equivalent) in anhydrous acetonitrile.
-
Amine Addition: Add a solution of trimethylamine (1.1 to 1.5 equivalents) in ethanol or THF to the stirring solution at room temperature. Alternatively, bubble trimethylamine gas through the solution.
-
Reaction: Heat the reaction mixture to a gentle reflux (the boiling point of acetonitrile is ~82 °C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), observing the consumption of the starting 1-Bromononadecane. The product, being a salt, will typically remain at the baseline. The reaction may take several hours to reach completion.
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature. The quaternary ammonium salt product, being less soluble in the solvent, may precipitate out.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold, dry diethyl ether to remove any unreacted starting material.
-
Drying: Dry the purified white solid product under high vacuum to remove residual solvent.
-
Characterization: Confirm the identity and purity of the N,N,N-trimethylnonadecan-1-aminium bromide product via ¹H NMR, ¹³C NMR, and IR spectroscopy.
Caption: Step-by-step workflow for the synthesis of a quaternary ammonium salt.
Concluding Remarks
1-Bromononadecane stands as a molecule of considerable utility and potential. Its well-defined physicochemical properties, coupled with its predictable and versatile reactivity, make it an invaluable building block for introducing long alkyl chains in both academic and industrial research. For professionals in drug development, the strategic incorporation of the nonadecyl group offers a powerful method to fine-tune the lipophilic character of lead compounds, thereby optimizing their pharmacokinetic profiles. This guide has aimed to provide a comprehensive and practical framework for the informed and safe application of 1-Bromononadecane, empowering researchers to harness its full synthetic potential.
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